molecular formula C29H25BrFN3O B2510336 1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one CAS No. 865615-49-2

1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

Cat. No.: B2510336
CAS No.: 865615-49-2
M. Wt: 530.441
InChI Key: DUQPLDLOEGBBGQ-UHFFFAOYSA-N
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Description

1-(3-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one is a structurally complex heterocyclic compound featuring a quinoline core substituted with bromo, methyl, and phenyl groups at positions 6, 2, and 4, respectively. The dihydro-1H-pyrazole moiety is functionalized with a 2-fluorophenyl group at position 5 and a 2-methylpropan-1-one group at position 1.

Properties

IUPAC Name

1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25BrFN3O/c1-17(2)29(35)34-26(21-11-7-8-12-23(21)31)16-25(33-34)27-18(3)32-24-14-13-20(30)15-22(24)28(27)19-9-5-4-6-10-19/h4-15,17,26H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQPLDLOEGBBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5F)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one represents a novel structural class of chemical entities with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the context of neuropharmacology and antimicrobial properties.

Chemical Structure and Properties

This compound has a molecular formula of C30H20BrN3OC_{30}H_{20}BrN_3O and a molecular weight of approximately 694.21 g/mol. The presence of multiple functional groups, including bromine and fluorine substituents, enhances its potential interactions with biological targets.

Research indicates that compounds structurally similar to the target compound exhibit significant interaction with NMDA receptors, particularly those containing GluN2C and GluN2D subunits. For instance, a related compound was found to inhibit these receptors with IC50 values significantly lower than those affecting other subunits, suggesting a selective antagonistic mechanism . This selectivity is crucial for minimizing side effects associated with broader receptor inhibition.

Antimicrobial Activity

Quinoline derivatives have historically demonstrated antimicrobial properties. A study on quinoline-based compounds indicated that modifications at specific positions could enhance their efficacy against various bacterial strains . The incorporation of pyrazole moieties may further augment this activity due to their known bioactivity.

Neuropharmacological Effects

The structural features of the compound suggest potential neuropharmacological effects. Compounds with similar frameworks have been shown to act as NMDA receptor antagonists, which are relevant in treating conditions such as Parkinson's disease and schizophrenia . The selectivity for GluN2C and GluN2D subunits could provide insights into developing targeted therapies for neurodegenerative diseases.

Case Studies

Case Study 1: NMDA Receptor Antagonism
In vitro studies have demonstrated that a structurally analogous compound inhibited NMDA receptor activity in a voltage-independent manner. This suggests that the compound may interfere with receptor gating mechanisms without altering the stability of the open pore conformation . Such findings highlight its potential as a therapeutic agent in managing excitotoxicity-related conditions.

Case Study 2: Antimicrobial Testing
A series of quinoline derivatives were synthesized and tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced activity, particularly against resistant strains, underscoring the importance of structural diversity in drug design .

Data Tables

Property Value
Molecular FormulaC30H20BrN3O
Molecular Weight694.21 g/mol
IC50 (NMDA Receptor)Significantly lower for GluN2C/D
Antimicrobial ActivityEffective against multiple strains

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound can be compared to structurally related derivatives, focusing on variations in halogen substituents, fluorophenyl positional isomers, and ketone functional groups. These modifications significantly influence electronic properties, intermolecular interactions, and bioactivity.

Halogen Substitution: Bromo vs. Chloro

Replacing bromine with chlorine in the quinoline ring alters steric and electronic profiles. For example:

  • describes a compound with a 6-chloro substituent instead of bromo, synthesized via a bis-pyrazolylphenylene framework.
  • highlights isostructural chloro (Compound 4) and bromo (Compound 5) thiazole derivatives. Bromine’s larger atomic radius enhances van der Waals interactions, which may improve target engagement in therapeutic contexts .

Fluorophenyl Positional Isomerism: 2-Fluoro vs. 4-Fluoro

The position of fluorine on the phenyl ring influences steric and electronic effects:

  • The target compound’s 2-fluorophenyl group introduces ortho-substitution, which may hinder rotational freedom and increase steric hindrance compared to 4-fluorophenyl analogs (e.g., ). Para-substitution (4-fluoro) often enhances metabolic stability due to reduced steric clashes with enzymes .
  • notes that 4-fluorophenyl-substituted thiazoles exhibit antimicrobial activity, suggesting that para-fluoro positioning may optimize interactions with bacterial targets .

Ketone Functional Group Variations

The 2-methylpropan-1-one group in the target compound differs from ethanone () or dibutan-1-one () moieties in related structures.

Data Table: Structural and Functional Comparisons

Compound ID Quinoline Substituent Pyrazole Substituent Ketone Group Notable Properties Source
Target Compound 6-Bromo, 2-methyl, 4-phenyl 5-(2-fluorophenyl) 2-methylpropan-1-one N/A (structural focus) -
6-Chloro, 2-methyl, 4-phenyl 5-(4-fluorophenyl) Dibutan-1-one Bis-pyrazole synthesis Molbank 2015
(Compound 4) 4-Chlorophenyl 5-(4-fluorophenyl), triazolyl Thiazole Antimicrobial activity Molecules
6-Bromo, 2-methyl, 4-phenyl 5-(4-fluorophenyl) Ethan-1-one Industrial grade, 99% purity ECHEMI

Research Findings

  • Antimicrobial Activity: A 4-chlorophenyl thiazole derivative () displayed notable antimicrobial effects, suggesting bromo analogs like the target compound could exhibit enhanced activity due to stronger halogen bonding .
  • Synthetic Accessibility : and highlight scalable routes for bis-pyrazoles and industrial-grade production, underscoring the feasibility of modifying ketone and fluorophenyl groups .
  • Structural Characterization : SHELX software () is widely used for crystallographic refinement of such compounds, ensuring accurate structural validation .

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